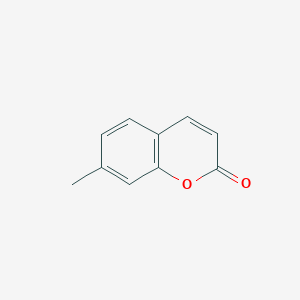

7-Methylcoumarin

描述

structure in first source

属性

IUPAC Name |

7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHXRDUXNVEIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062424 | |

| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-83-2 | |

| Record name | 7-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN83T03QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide

The Pechmann condensation, a cornerstone in the synthesis of coumarins, offers a robust and versatile method for the preparation of 7-methylcoumarin and its derivatives. This reaction, involving the condensation of a phenol with a β-ketoester under acidic conditions, is widely employed in academic and industrial settings due to its efficiency and the pharmacological significance of the resulting coumarin core. This guide provides a comprehensive overview of the Pechmann condensation for the synthesis of this compound derivatives, focusing on the reaction mechanism, a comparative analysis of catalytic systems, and detailed experimental protocols.

Reaction Mechanism and Key Parameters

The Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a key derivative, typically proceeds through the reaction of resorcinol with ethyl acetoacetate.[1][2] The reaction is catalyzed by an acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[3][4][5]

The generally accepted mechanism involves three key stages:

-

Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, leading to a transesterification reaction and the formation of a β-hydroxy ester intermediate.[5][6]

-

Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) occurs, where the activated aromatic ring attacks the keto-carbonyl group, forming a new heterocyclic ring.[5]

-

Dehydration: The final step involves the elimination of a water molecule to form the stable aromatic coumarin ring system.[3][6]

The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. While traditional methods employ strong protic acids like concentrated sulfuric acid, a variety of solid acid catalysts have been developed to offer more environmentally friendly and reusable alternatives.[7][8]

Comparative Analysis of Catalytic Systems

The efficiency of the Pechmann condensation is highly dependent on the catalyst used. The following tables summarize quantitative data from various studies on the synthesis of 7-hydroxy-4-methylcoumarin, providing a comparison of different catalytic systems and their performance.

Table 1: Homogeneous Catalysts

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to RT | 18 h | 88 | [1] |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | < 20°C | - | 49 | [2][6] |

| Oxalic Acid | Resorcinol, Ethyl Acetoacetate | Reflux | - | - | [4] |

Table 2: Heterogeneous (Solid Acid) Catalysts

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110 | 100 min | 95 | [9] |

| SnCl₂·2H₂O | Resorcinol, Ethyl Acetoacetate | - | 260 s (MW) | 55.25 | [10] |

| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl Acetoacetate | 150 | 1 h | - | [7] |

| Zn₀.₉₂₅Ti₀.₀₇₅O | Phloroglucinol, Ethyl Acetoacetate | 110 | - | 88 | [11][12][13] |

| Montmorillonite K10 | Phenols | - | - | >90 | [8] |

| Sulfated Ceria-Zirconia | Phenols | - | - | >90 | [8] |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of 7-hydroxy-4-methylcoumarin using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from methodologies described in multiple sources.[1][6]

Materials:

-

Resorcinol (3.7 g)

-

Ethyl acetoacetate (5 mL)

-

Concentrated sulfuric acid (98%, 15 mL)

-

Ice

-

Distilled water

Procedure:

-

Place a 250 mL beaker containing 15 mL of concentrated sulfuric acid in an ice bath and cool to below 10°C.[6]

-

In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.[6]

-

Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the chilled sulfuric acid with constant stirring, ensuring the temperature remains below 20°C.[6]

-

After the addition is complete, continue stirring the mixture for 10 minutes.[6]

-

Pour the reaction mixture into a beaker containing crushed ice and water.[6]

-

A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[6]

-

Collect the crude product by vacuum filtration and wash it several times with cold water.[6]

-

Recrystallize the crude product from ethanol to obtain the pure compound.[1]

Protocol 2: Synthesis using Amberlyst-15 (Solvent-Free)

This protocol is based on the efficient and eco-friendly method described by Al-Kadasi et al. (2016).[9]

Materials:

-

Resorcinol (1 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Amberlyst-15 (0.2 g, 10 mol%)

Procedure:

-

Combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g) in a reaction vessel.[9]

-

Heat the mixture in an oil bath at 110°C with stirring.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The optimal reaction time is approximately 100 minutes.[9]

-

After completion, the work-up typically involves dissolving the mixture in a suitable solvent, filtering the catalyst, and removing the solvent under reduced pressure.

-

The solid residue can be further purified by recrystallization.

-

The Amberlyst-15 catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions with minimal loss of activity.[9]

Conclusion

The Pechmann condensation remains a highly relevant and powerful tool for the synthesis of this compound and its derivatives. While traditional methods using strong mineral acids are effective, the development of heterogeneous solid acid catalysts offers significant advantages in terms of environmental impact, reusability, and often, milder reaction conditions. The choice of synthetic route will depend on factors such as desired scale, available resources, and environmental considerations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the Pechmann condensation for their specific applications.

References

- 1. jetir.org [jetir.org]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. organic chemistry - Reaction mechanism for 7-hydroxy-4-methylcoumarin synthesis with an iodine catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Photophysical Landscape of 7-Methylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-methylcoumarin scaffold is a cornerstone in the development of fluorescent probes and labels. Its derivatives are renowned for their strong fluorescence, environmental sensitivity, and tunable photophysical properties, making them indispensable tools in biological imaging, enzyme assays, and sensing applications. This guide provides an in-depth analysis of the core photophysical properties of key this compound derivatives, details the experimental protocols for their characterization, and illustrates their mechanisms of action in common applications.

Core Photophysical Properties

The utility of a fluorophore is defined by several key parameters: its absorption (excitation) and emission wavelengths (λ_abs and λ_em), the difference between them (Stokes shift), the efficiency of the fluorescence process (quantum yield, Φ_F), and the duration of the excited state (lifetime, τ_F). The substitution at the 7-position of the coumarin ring dramatically influences these properties. Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance fluorescence through an intramolecular charge transfer (ICT) mechanism.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for several common this compound derivatives. These values are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

| Derivative | Solvent/Medium | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 7-Amino-4-methylcoumarin (AMC) | Ethanol | 365 | 440 | Not specified | [1] |

| General | 344-345 | 440-445 | Not specified | [2][3][4] | |

| DMSO | 351 | 430 | Not specified | [5] | |

| 7-Hydroxy-4-methylcoumarin (7H4MC) | Water/Methanol | 321 | ~400 | Not specified | [6][7] |

| General (for ROS sensing) | ~360 | ~450 | Not specified | [8] | |

| 7-Diethylamino-4-methylcoumarin | General | Not specified | Not specified | High (e.g., 0.95 for some derivatives) | [9] |

Note: The photophysical properties of coumarin dyes are highly sensitive to environmental factors such as solvent polarity and pH. The values presented are representative and may vary based on specific experimental conditions.

Mechanisms of Action in Sensing Applications

The sensitivity of this compound derivatives to their local environment is exploited in the design of "smart" probes that report on specific biological activities.

Protease Activity Sensing with 7-Amino-4-methylcoumarin (AMC)

AMC is a cornerstone for creating fluorogenic protease substrates.[3] In this design, a peptide sequence specific to a target protease is covalently attached to the amino group of AMC. This conjugation quenches the fluorescence of the coumarin moiety.[3][10] Upon enzymatic cleavage of the amide bond by the protease, the highly fluorescent free AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[11]

References

- 1. 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2 [sigmaaldrich.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iajpr.com [iajpr.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 7-Methylcoumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, 7-methylcoumarin and its related compounds have emerged as a particularly promising class of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | Value | Reference |

| 4-hydroxy-7-methylcoumarin derivative 1 | MCF-7 (Breast Cancer) | IC50 | 0.003 µM | [1] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (11 ) | K562 (Leukemia) | IC50 | 42.4 µM | [2] |

| LS180 (Colon Adenocarcinoma) | IC50 | 25.2 µM | [2] | |

| MCF-7 (Breast Cancer) | IC50 | 25.1 µM | [2] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (27 ) | K562, LS180, MCF-7 | IC50 | 32.7-45.8 µM | [2] |

| 7-hydroxy-4-methylcoumarin derivative 2d | MDA-MB-231 (Breast Cancer) | IC50 | 10.75 µg/mL | [3] |

| 7-hydroxy-4-methylcoumarin derivative 2e | MCF-7 (Breast Cancer) | IC50 | 6.85 µg/mL | [3] |

| 7-hydroxy-4-methylcoumarin | DMBA-induced skin cancer in mice | In vivo | Reduction in papilloma growth | [4] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxic effects of this compound derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Cancer cells (e.g., K562, LS180, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Signaling Pathways in Anticancer Activity

This compound compounds exert their anticancer effects by modulating several critical signaling pathways. For instance, in DMBA-induced skin cancer in mice, a synthetic 4-methyl-7-hydroxycoumarin was found to down-regulate the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA), while up-regulating apoptotic proteins like Bax, Bad, Cytochrome c, Apaf-1, Caspase-3, and Caspase-9.[4]

References

- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylcoumarin: A Technical Guide to its Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylcoumarin, a derivative of the benzopyrone class of compounds, is a molecule of significant interest in medicinal chemistry and materials science. While its parent compound, coumarin, is a well-known natural product, this compound is primarily recognized as a synthetic compound. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the Pechmann condensation, and delves into its notable biological activities, including its anticancer and antimicrobial properties. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery and Natural Sources

The history of coumarin itself dates back to 1820 when it was first isolated from tonka beans.[1] The first laboratory synthesis of coumarin was achieved by William Henry Perkin in 1868.[1] However, the specific discovery of this compound, including the individual scientist and the exact year, is not well-documented in the available scientific literature.

Despite extensive research into the natural occurrence of coumarins in various plant species, fungi, and bacteria, there is a notable lack of evidence for the natural isolation of this compound.[2][3] While numerous other coumarin derivatives, such as 7-hydroxycoumarin (umbelliferone) and 7-methoxycoumarin, are abundant in nature, this compound is predominantly known as a synthetic compound.[4] Its applications are primarily as a chemical intermediate and an analytical standard in various research fields.[5]

Synthesis of this compound and its Precursors

The most common and historically significant method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation , first reported by Hans von Pechmann in 1883.[6] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the direct precursor to this compound, 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol is adapted from established methodologies for the Pechmann condensation.[1][7][8]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95%)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a beaker placed in an ice bath, cautiously add concentrated sulfuric acid.

-

In a separate beaker, dissolve resorcinol in ethyl acetoacetate.

-

Slowly add the resorcinol/ethyl acetoacetate solution to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Remove the reaction mixture from the ice bath and allow it to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from 95% ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Characterization:

The synthesized 7-hydroxy-4-methylcoumarin can be characterized using the following techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Thin Layer Chromatography (TLC): To assess the purity of the compound.

-

Spectroscopic Methods:

-

FT-IR: To identify the characteristic functional groups (e.g., hydroxyl, lactone carbonyl).

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure of the molecule.

-

Conversion of 7-Hydroxy-4-Methylcoumarin to this compound

The conversion of 7-hydroxy-4-methylcoumarin to this compound can be achieved through a two-step process involving the reduction of the hydroxyl group. A common method is the conversion of the phenol to a tosylate followed by reductive detosylation.

Biological Activities and Mechanisms of Action

While this compound itself has been investigated for some biological activities, much of the in-depth mechanistic research has been conducted on its closely related derivatives, particularly 7,8-dihydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin. These studies provide valuable insights into the potential pharmacological effects of the 7-methylated scaffold.

Anticancer Activity

Several studies have demonstrated the pro-apoptotic and anti-proliferative effects of 4-methylcoumarin derivatives in various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Observed Effect | IC₅₀ Value | Reference |

| 7,8-dihydroxy-4-methylcoumarin | Human Leukemic Cells | Induction of apoptosis | Concentration-dependent | [4] |

| 7,8-dihydroxy-4-methylcoumarin | Human Lung Adenocarcinoma (A549) | Induction of apoptosis via mitochondrial pathway | Not specified | [9] |

| 4-hydroxy-7-methylcoumarin derivative | Breast Cancer (MCF-7) | Anti-proliferative | 0.003 µM | [10] |

The anticancer mechanism of these coumarin derivatives involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

The pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of the JNK pathway and the inhibition of the ERK1/2 and PI3K/Akt pathways.[4] This leads to the downregulation of the proto-oncogene c-myc and the induction of the cell cycle inhibitor p21.[4]

Antimicrobial Activity

Coumarin derivatives have shown promising activity against a range of microbial pathogens. This compound has been reported to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.[6] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[11]

Table 2: Antimicrobial Activity of this compound

| Compound | Microorganism | Activity | MIC/Inhibition Zone | Reference |

| This compound | Staphylococcus aureus | Inhibitory | 0.8–3.6 μg/ml | [6] |

| 7-hydroxy-4-methylcoumarin | Escherichia coli | Inhibitory | 9 mm at 125 ppm |

A common method to assess the antimicrobial activity of a compound is the agar well diffusion assay.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. While specific data for this compound is limited, studies on other coumarins provide a likely mechanism.

In response to inflammatory stimuli like LPS, the activation of MAPK and NF-κB pathways leads to the production of pro-inflammatory cytokines. Coumarins can inhibit the phosphorylation of key proteins in these pathways, thereby reducing inflammation.

Conclusion

This compound stands as a versatile synthetic building block with significant potential in the development of new therapeutic agents. While its natural occurrence remains unconfirmed, its synthesis is readily achievable through established chemical reactions like the Pechmann condensation. The biological activities of this compound and its derivatives, particularly their anticancer and antimicrobial effects, are well-documented and offer exciting avenues for future research. The elucidation of their mechanisms of action, involving key signaling pathways, provides a solid foundation for the rational design of novel and more potent coumarin-based drugs. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing molecule.

References

- 1. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 2. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [precision.fda.gov]

- 9. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 7-Methylcoumarin and its Analogues: A Technical Guide

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse biological activities and applications as fluorescent probes and molecular sensors.[1] Their spectroscopic properties are highly sensitive to the nature and position of substituents on the coumarin framework.[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Methylcoumarin and its analogues, focusing on the core techniques used for their characterization: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the structural elucidation and characterization of these versatile compounds.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For coumarins, the absorption spectra are influenced by the substitution pattern on the benzopyrone ring, which affects the energy of the π→π* transitions.[2][3]

Experimental Protocol

A generalized protocol for obtaining UV-Vis absorption spectra of coumarin analogues is as follows:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Methanol, ethanol, and acetonitrile are commonly used.[2][4][5]

-

Solution Preparation: Prepare a stock solution of the coumarin analogue at a known concentration, typically in the range of 1.0 × 10⁻⁵ mol/L.[4] Working solutions of various concentrations (e.g., 2-10 µg/ml) can be prepared by serial dilution from the stock solution.[5]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank reference.

-

Data Acquisition: Record the absorption spectrum of the sample solution against the solvent blank. The typical scanning range for coumarins is from 200 nm to 400 nm.[5] The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Data Summary: UV-Vis Absorption

The following table summarizes the reported UV-Vis absorption maxima for this compound and several of its key analogues.

| Compound | Solvent | λmax (nm) | Reference |

| 7-Hydroxy-4-methylcoumarin | Methanol | 322 | [6] |

| 7-Hydroxy-4-methylcoumarin | Methanol | 235, 337 | [2][7] |

| 7-Hydroxy-4-methylcoumarin | Water:Methanol (70:30) | 321 | [5] |

| 7-Mercapto-4-methylcoumarin | Not Specified | ~380 | [8] |

Fluorescence Spectroscopy

Many coumarin derivatives are highly fluorescent, making fluorescence spectroscopy a powerful tool for their analysis. The emission properties are highly dependent on the molecular structure, particularly the substituent at the 7-position, and the solvent environment.[9][10] Hydroxycoumarins, for instance, exhibit complex fluorescence spectra in aqueous solutions due to ground-state equilibrium between the phenol and phenolate anion forms.[9][11]

Experimental Protocol

-

Solution Preparation: Prepare dilute solutions of the analyte in a spectroscopic grade solvent (e.g., ethanol, ethyl acetate, water) in a quartz fluorescence cuvette. Concentrations are typically in the micromolar range to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., a photomultiplier tube).

-

Spectrum Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of shorter wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator over a range of longer wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Summary: Fluorescence Emission

| Compound | Solvent | λex (nm) | λem (nm) | Notes | Reference |

| 7-Hydroxy-4-methylcoumarin | Methanol | 275, 337, 365 | Cyan Emission | Highest intensity at λex = 275 nm | [2][7] |

| 7-Hydroxycoumarins | Aqueous Alcohol | Wavelength Dependent | Complex Spectra | Multiple fluorescent species observed | [9] |

| 7-Diethylamino-4-methylcoumarin | Water | Not Specified | Not Specified | Fluorescence intensity greatly increased with cucurbit[9]uril | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of coumarin analogues.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified coumarin sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[4][13][14]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a 300 MHz or higher field instrument.[4]

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structural assignment.

-

Data Summary: ¹H and ¹³C NMR

The chemical shifts are highly dependent on the substituents. Electron-withdrawing groups (e.g., -NO₂) and halogens tend to shift signals of nearby nuclei downfield (higher δ), while electron-donating groups have a smaller shielding effect.[1]

Table 3: Selected ¹H NMR Data for this compound Analogues

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Reference |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | -CH₃ | 2.45 (s, 3H) | [4] |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | H-5 | 7.76-7.73 (d, 1H) | [4] |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | H-6 | 6.94-6.91 (d, 1H) | [4] |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | H-3 | 6.23 (s, 1H) | [4] |

| 7-hydroxy-4-methylcoumarin | Acetone-d₆ | -CH₃ | 2.41 (s, 3H) | [14] |

| 7-hydroxy-4-methylcoumarin | Acetone-d₆ | H-3 | 6.16 (s, 1H) | [14] |

| 7-hydroxy-4-methylcoumarin | Acetone-d₆ | H-5 | 7.59 (d, 1H, J=8.7 Hz) | [14] |

| 7-hydroxy-4-methylcoumarin | Acetone-d₆ | H-6 | 6.84 (dd, 1H, J=8.7, 2.4 Hz) | [14] |

| 7-hydroxy-4-methylcoumarin | Acetone-d₆ | H-8 | 6.72 (d, 1H, J=2.4 Hz) | [14] |

Table 4: Selected ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | -CH₃ | 18.8 | [4] |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | C=O (lactone) | 160.2 | [4] |

| 8-formyl-7-hydroxy-4-methylcoumarin | CDCl₃ | C=O (aldehyde) | 191.7 | [4] |

| This compound | Not Specified | -CH₃ | Not Reported | [15] |

| This compound | Not Specified | C-2, C-3, C-4, etc. | Not Reported | [15] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) can be used. For non-volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is common.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is common for GC-MS and provides reproducible fragmentation patterns.[16] ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.[17]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and deduce the elemental formula.[16] A common fragmentation pathway for coumarins involves the loss of CO, followed by the loss of a second CO molecule.[16]

Data Summary: Mass Spectrometry

| Compound | Ionization Method | Observed Ion (m/z) | Notes | Reference |

| 7-Methoxy-4-methylcoumarin | Electron Ionization | 190.1953 (M⁺) | Molecular Weight | [18] |

| 7-Amino-4-methylcoumarin | ESI-QFT | 176.0706 ([M+H]⁺) | Precursor Ion for MS2 | [17] |

| 7-Hydroxy-4-methylcoumarin | LC-MS | 199.17 ([M+Na]⁺) | Sodium Adduct | [2] |

| 8-formyl-7-hydroxy-4-methylcoumarin analogue | Electron Ionization | 295.1 (M⁺) | Molecular Ion | [4] |

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental processes and logical connections between different analytical techniques.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel this compound analogue.

Caption: General workflow for spectroscopic analysis of coumarins.

Relationship between Structure and Spectroscopic Data

This diagram shows the logical relationship between the different spectroscopic techniques and the structural features they help to determine.

Caption: How spectroscopic techniques reveal molecular structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. iajpr.com [iajpr.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C10H8O2 | CID 17131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benthamopen.com [benthamopen.com]

- 17. massbank.eu [massbank.eu]

- 18. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

Quantum yield determination of 7-Methylcoumarin in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 7-Methylcoumarin in various solvents. Understanding the quantum yield, a measure of the efficiency of photon emission through fluorescence, is crucial for applications ranging from the development of fluorescent probes and sensors to the characterization of drug delivery systems. This document outlines the theoretical basis, experimental protocols, and data interpretation for accurate and reproducible quantum yield measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for many fluorescence-based applications.

The quantum yield of a molecule is highly sensitive to its environment. Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly influence the fluorescence efficiency. Therefore, determining the quantum yield of a compound like this compound in different solvents provides valuable insights into its photophysical behavior and its potential utility in various chemical and biological contexts.

Experimental Determination of Quantum Yield

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard with a quantum yield of 0.54.[1]

Principle of the Relative Method

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize errors due to the inner filter effect, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[1]

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Quinine sulfate (fluorescence standard)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane, DMSO, water)

-

0.1 M Sulfuric acid (for quinine sulfate standard)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in each of the chosen solvents. The concentration should be accurately known.

-

Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both this compound in each solvent and the quinine sulfate standard.

-

The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions.

-

Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength should ideally be used for both the sample and the standard. If different excitation wavelengths are used, the photon flux of the excitation source at each wavelength must be corrected.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectra of all working solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

For each solvent, plot the integrated fluorescence intensity versus the absorbance for the series of this compound solutions. The plot should be linear, and the slope of this line is the gradient (Grad_s).

-

Similarly, plot the integrated fluorescence intensity versus the absorbance for the quinine sulfate standard solutions. The slope of this line is the gradient (Grad_r).

-

Calculate the quantum yield of this compound in each solvent using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

-

Data Presentation: Quantum Yield of a 7-Substituted Coumarin in Different Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) of 7-hydroxy-4-methylcoumarin |

| Water | 80.1 | 1.333 | 0.356 |

| Methanol | 32.7 | 1.329 | 0.266 |

| Ethanol | 24.6 | 1.361 | 0.208 |

| Acetonitrile | 37.5 | 1.344 | - |

| Cyclohexane | 2.02 | 1.427 | - |

| DMSO | 46.7 | 1.479 | 0.132 |

| Chloroform | 4.81 | 1.446 | 0.099 |

| n-Hexane | 1.88 | 1.375 | 0.063 |

Data for 7-hydroxy-4-methylcoumarin is adapted from the literature and is intended to be illustrative of the expected trends for this compound. The photophysical properties of coumarin derivatives are known to be sensitive to solvent polarity.[2][3]

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in quantum yield determination.

References

7-Methylcoumarin Derivatives: A Privileged Scaffold for Anticancer Drug Development

An In-depth Technical Guide for Researchers

Introduction

Coumarins, a class of natural compounds characterized by a benzopyrone core, are a significant scaffold in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, derivatives of 7-methylcoumarin have garnered substantial interest as potential anticancer agents. Their structural versatility allows for modifications that can enhance potency and selectivity against various cancer cell lines.[1][3] These compounds exert their antitumor effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways crucial for cancer cell proliferation and survival.[2][4][5] This guide provides a comprehensive overview of the synthesis, anticancer activity, mechanisms of action, and key experimental protocols related to this compound derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis of this compound Derivatives

The foundational structure, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), is typically synthesized via the Pechmann condensation.[6][7] This reaction involves the cyclo-condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.[6] From this core structure, a variety of derivatives can be generated through reactions like bromination, nitration, and the introduction of different functional groups at various positions to explore structure-activity relationships (SAR).[6][7][8]

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies significantly based on the substitutions on the coumarin ring and the specific cancer cell line being tested.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives from recent literature.

Table 1: Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-hydroxy-7-methylcoumarin-piperazine conjugate (Cpd 1) | MCF-7 | 0.003 | [9] |

| Novobiocin analogue (Cpd 6) | MCF-7 | 0.36 | [9] |

| 3-Arylcoumarin derivative (Cpd 7) | MCF-7 | 0.18 | [9] |

| 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) | MCF-7 | 10.31 | [9] |

| 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) | MDA-MB-231 | 15.56 | [9] |

| Coumarin-thiazole derivative (Cpd 54a) | MCF-7 | 10.5 | [10] |

| Coumarin-thiazole derivative (Cpd 54b) | MCF-7 | 11.2 | [10] |

| 7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) | MCF-7 | 25.1 | [11] |

| Coumarin-hydrazide derivative (Cpd 15) | MCF-7 | 1.24 |[4] |

Table 2: Activity Against Other Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin-hydrazone (Cpd III) | HepG2 (Liver) | 2.84 (µg/mL) | [12] |

| 7-hydroxy-4-methylcoumarin-hydrazone (Cpd IV) | HepG2 (Liver) | 4.67 (µg/mL) | [12] |

| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin (Cpd 4) | HL60 (Leukemia) | 8.09 | [6][12] |

| Coumarin-cinnamic acid hybrid (Cpd 8b) | HepG2 (Liver) | 13.14 | [6][12] |

| 4,7-dihydroxycoumarin-acryloylcyanohydrazone (Cpd 117) | A549 (Lung) | 4.31 | [10] |

| 4,7-dihydroxycoumarin-acryloylcyanohydrazone (Cpd 117) | HeLa (Cervical) | 5.14 | [10] |

| 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | A549 (Lung) | 1.21 | [8] |

| 7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) | K562 (Leukemia) | 42.4 | [11] |

| 7,8-dihydroxy-3-decyl-4-methylcoumarin (Cpd 11) | LS180 (Colon) | 25.2 | [11] |

| Coumarin-acetohydrazide derivative (Cpd 1) | PC-3 (Prostate) | 3.56 |[4] |

Mechanisms of Anticancer Action

This compound derivatives employ multiple mechanisms to inhibit cancer growth, primarily by inducing programmed cell death (apoptosis) and interfering with critical cell signaling pathways that regulate proliferation and survival.

Induction of Apoptosis

Apoptosis is a key mechanism for eliminating cancerous cells. Coumarin derivatives can trigger this process through the intrinsic (mitochondrial) pathway.[13] They modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][13] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome C from mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), culminating in cell death.[13]

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit overactive signaling pathways that promote their growth and survival. This compound derivatives have been shown to inhibit key pathways like PI3K/Akt and MAPK/ERK.[12][13][14]

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Some coumarin derivatives inhibit Phosphoinositide 3-kinase (PI3K), preventing the activation of Akt, a key downstream effector, thereby suppressing pro-survival signals.[5][6][12]

-

MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. Inhibition of key components like MEK1/2 or ERK1/2 by coumarin derivatives can lead to cell cycle arrest and reduced proliferation.[13]

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by coumarin derivatives.

Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a common method for synthesizing the core scaffold.[6]

-

Reactants: Equimolar amounts of resorcinol (1) and ethyl acetoacetate (2) are used.

-

Catalyst: A strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is added.[6][7]

-

Reaction Conditions: The mixture is heated, often under reflux or solvent-free conditions at elevated temperatures (e.g., 110-120°C), for a period of 1-2 hours.[6][7]

-

Work-up: The reaction mixture is cooled and poured into cold water or onto crushed ice.

-

Purification: The precipitated solid product is filtered, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 7-hydroxy-4-methylcoumarin.[7]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound derivative. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5][12]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]

Conclusion and Future Perspectives

This compound derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer agents.[3] Their ability to be synthesized with relative ease and modified to target multiple oncogenic pathways, including apoptosis and pro-survival signaling, makes them attractive candidates for further investigation.[2][4] Structure-activity relationship studies have shown that substitutions at various positions of the coumarin ring are critical for enhancing potency.[8][9][11] Future research should focus on optimizing these derivatives to improve selectivity for cancer cells over non-malignant cells, enhancing their pharmacokinetic profiles, and validating their efficacy in more complex preclinical models beyond xenografts.[4] The exploration of hybrid molecules that combine the this compound scaffold with other known anticancer pharmacophores may also lead to the development of next-generation therapies with improved efficacy and the ability to overcome drug resistance.[3][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of 7-Methylcoumarin Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The intrinsic sensitivity of certain fluorescent molecules to their surrounding environment has paved the way for a new era of molecular sensing and imaging. Among these, 7-methylcoumarin derivatives have emerged as a versatile class of fluorescent probes, prized for their pronounced solvatochromic behavior—the remarkable ability to change their light absorption and emission properties in response to the polarity of their solvent environment. This technical guide provides an in-depth exploration of the core principles governing the solvatochromism of this compound probes, offering practical insights for their application in biological research and drug development.

Understanding Solvatochromism in this compound Derivatives

The solvatochromic properties of this compound and its derivatives are rooted in changes in their electronic charge distribution upon excitation. The core structure, a benzopyran-2-one fused ring system, can be functionalized at the 7-position with electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups. These substitutions create a "push-pull" system where photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-donating substituent to the electron-withdrawing lactone carbonyl group.

In a polar solvent, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent. This differential stabilization of the ground and excited states leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift, known as the Stokes shift, is a key indicator of the solvent's polarity. This phenomenon allows researchers to use this compound probes to map the polarity of microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

Quantitative Solvatochromic Data

The following tables summarize the photophysical properties of two key this compound derivatives, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) and 7-amino-4-methylcoumarin, in a range of solvents with varying polarities. This data provides a quantitative basis for selecting the appropriate probe and interpreting experimental results.

Table 1: Solvatochromic Properties of 7-Hydroxy-4-Methylcoumarin (4-Methylumbelliferone)

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 31.0 | 320 | 385 | 5635 |

| Toluene | 33.9 | 322 | 390 | 5814 |

| Chloroform | 39.1 | 323 | 400 | 6521 |

| Ethyl Acetate | 38.1 | 321 | 395 | 6325 |

| Dichloromethane | 40.7 | 324 | 405 | 6813 |

| Methanol | 55.4 | 321 | 415 | 7845 |

| Water | 63.1 | 320 | 454 | 10050 |

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Table 2: Solvatochromic Properties of 7-Amino-4-Methylcoumarin

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 350 | 415 | 4987 |

| Dioxane | 36.0 | 358 | 425 | 5112 |

| Ethyl Acetate | 38.1 | 360 | 430 | 5263 |

| Acetonitrile | 45.6 | 365 | 445 | 5670 |

| Ethanol | 51.9 | 368 | 455 | 5890 |

| Methanol | 55.4 | 370 | 460 | 6024 |

| Water | 63.1 | 365 | 480 | 7393 |

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of 7-Substituted-4-Methylcoumarins via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins.[1][2] This one-pot reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Materials:

-

Resorcinol (for 7-hydroxy-4-methylcoumarin) or m-Aminophenol (for 7-amino-4-methylcoumarin)

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or other suitable acid catalyst like Amberlyst-15)[2]

-

Ethanol

-

Ice

Procedure:

-

Carefully add the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) to a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the mixture with constant stirring. The temperature should be kept below 10°C.

-

After the addition of the acid, continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 7-substituted-4-methylcoumarin.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Caption: General workflow for the synthesis of 7-substituted-4-methylcoumarins.

Characterization of Solvatochromic Behavior

A systematic study of the photophysical properties of the synthesized coumarin in a range of solvents is essential to characterize its solvatochromic behavior.

Materials:

-

Synthesized this compound derivative

-

A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of dilute solutions of the coumarin in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each solution using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.

-

Correlate the Stokes shift with a solvent polarity scale, such as the ET(30) scale, to quantify the solvatochromic sensitivity of the probe.

-

Caption: Workflow for the characterization of solvatochromic behavior.

Applications in Biological Systems

The sensitivity of this compound probes to their local environment makes them powerful tools for studying biological systems.

Sensing Intracellular Viscosity

Certain this compound derivatives, often referred to as "molecular rotors," exhibit fluorescence properties that are sensitive to the viscosity of their microenvironment.[3][4] These probes typically possess a rotatable group. In low-viscosity environments, the excited state can deactivate non-radiatively through intramolecular rotation, resulting in low fluorescence. In more viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime. This principle allows for the mapping of viscosity changes within cellular compartments, which is crucial for understanding processes like protein aggregation and membrane dynamics.[5]

The mechanism often involves a Twisted Intramolecular Charge Transfer (TICT) state.[1][6] In the excited state, the molecule can twist, leading to a non-emissive TICT state. Increased viscosity restricts this twisting motion, favoring emission from the planar excited state.

Caption: Mechanism of a coumarin-based molecular rotor for viscosity sensing.

Enzyme Activity Assays

7-Hydroxycoumarin and its derivatives are widely used as fluorogenic substrates for various enzymes, including glycosidases, phosphatases, and proteases.[6][7] In their conjugated form (e.g., as a glycoside or phosphate), the fluorescence of the coumarin is often quenched. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxy-4-methylcoumarin, leading to a significant increase in fluorescence intensity that can be monitored over time to determine enzyme activity. This "turn-on" fluorescence response provides a highly sensitive and continuous assay format suitable for high-throughput screening in drug discovery.[7] For example, 7-hydroxycoumarin derivatives have been developed as high-affinity fluorescent probes for the macrophage migration inhibitory factor (MIF), enabling competitive binding studies.[8][9][10]

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their pronounced solvatochromic behavior, coupled with the relative ease of their synthesis and modification, allows for the rational design of probes tailored to specific applications. From mapping the polarity and viscosity of cellular microenvironments to quantifying enzyme activity, these probes continue to illuminate the intricate workings of biological systems, driving new discoveries and innovations. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of these remarkable fluorescent molecules.

References

- 1. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylumbelliferone = 98 90-33-5 [sigmaaldrich.com]

- 6. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [ouci.dntb.gov.ua]

- 7. iajpr.com [iajpr.com]

- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

7-Methylcoumarin as a Fluorescent Marker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylcoumarin, a synthetically versatile heterocyclic compound, serves as a fundamental scaffold in the development of fluorescent probes and markers. Its inherent fluorescence, arising from the benzopyrone structure, can be fine-tuned through chemical modifications, leading to a broad palette of derivatives with tailored photophysical properties. These characteristics make this compound and its analogues invaluable tools in a multitude of research and development applications, including cellular imaging, enzyme activity assays, and as labels for biomolecules. This technical guide provides a comprehensive overview of this compound's properties, synthesis, and applications as a fluorescent marker, with a focus on providing practical experimental protocols and data for laboratory use.

Core Properties of this compound and its Derivatives

The utility of this compound as a fluorescent marker is underpinned by its photophysical properties. While data for the parent this compound is less abundant, its derivatives, particularly 7-amino-4-methylcoumarin (AMC) and 7-hydroxy-4-methylcoumarin, are well-characterized and their properties provide a strong indication of the potential of the this compound core.

Spectroscopic Data

The excitation and emission maxima, quantum yield, and molar extinction coefficient are critical parameters for any fluorescent marker. The following table summarizes these properties for key this compound derivatives.

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Solvent |

| 7-Amino-4-methylcoumarin (AMC) | 341-351 nm[1] | 430-441 nm[1] | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ | Ethanol |

| 7-Hydroxy-4-methylcoumarin | 320 nm | 387 nm | Not Specified | Methanol |

| 7-Hydroxy-4-methylcoumarin | 320 nm | 450 nm | Not Specified | Water |

Synthesis of this compound

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins, including this compound and its derivatives.[2] This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol for the synthesis of 7-hydroxy-4-methylcoumarin can be adapted for the synthesis of other 7-substituted coumarins.[2][3][4]

Materials:

-

Resorcinol (1 mmol)

-

Ethyl acetoacetate (1.1 mmol)[2]

-

Ice bath

-

Stirring apparatus

-

Beaker

-

Ethanol (for recrystallization)

Procedure:

-

In a beaker, dissolve resorcinol (1 mmol) in ethyl acetoacetate (1.1 mmol).[2]

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (or Amberlyst-15) to the cooled mixture while stirring continuously. Maintain the temperature below 10°C.[4]

-

After the addition of the acid catalyst, continue stirring the reaction mixture at room temperature for the desired time (this can range from a few minutes to several hours depending on the catalyst and specific reactants).[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.[3]

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-4-methylcoumarin.[3]

Applications of this compound Derivatives as Fluorescent Markers

The versatility of the this compound scaffold has led to its widespread use in various biological and chemical applications.

Enzyme Activity Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorogenic substrate for detecting protease activity.[5] When AMC is conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage of the peptide by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence that can be readily measured.

Materials:

-

Enzyme of interest

-

AMC-conjugated peptide substrate

-

Assay buffer (e.g., Tris buffer, pH 7.0)

-

N,N-dimethylformamide (DMF) for dissolving the substrate

-

Fluorometer or microplate reader

Procedure:

-

Prepare a stock solution of the AMC-conjugated peptide substrate by dissolving it in DMF.

-

Dilute the stock solution to the desired working concentration in the assay buffer.

-

Prepare the enzyme solution in the assay buffer.

-

In a microplate well, mix the enzyme solution with the substrate solution.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the increase in fluorescence over time at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[5] The rate of fluorescence increase is proportional to the enzyme activity.

Fluorescence Microscopy and Staining

7-amino-4-methylcoumarin can be used as a fluorescent stain in microscopy, functioning as a substitute for Schiff's reagent in Periodic acid-Schiff (PAS) staining to visualize aldehydes.[6]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Aqueous solution of 7-amino-4-methylcoumarin (AMC)

-

Hemalum and Eosin (for counterstaining)

-

Mounting medium

-

Fluorescence microscope with a UV excitation filter

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Incubate the sections with an aqueous solution of AMC.

-

Rinse with distilled water.

-

Counterstain with hemalum and eosin.

-

Dehydrate and mount the sections.

-

Visualize the H&E staining under a bright-field microscope and the AMC fluorescence under a fluorescence microscope with UV excitation.

7-Hydroxy-4-Methylcoumarin in Signaling Pathway Modulation